molecular formula C22H24O11 B037852 Scuteamoenoside CAS No. 123914-35-2

Scuteamoenoside

Cat. No. B037852
CAS RN: 123914-35-2
M. Wt: 464.4 g/mol
InChI Key: KOBUGDLTCAJTND-DOARKGTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scuteamoenoside is a natural compound that is extracted from the roots of Scutellaria baicalensis, a traditional Chinese herb. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Scuteamoenoside has been extensively studied for its various pharmacological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Scuteamoenoside has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, scuteamoenoside has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of scuteamoenoside is not fully understood. However, it has been suggested that scuteamoenoside exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Scuteamoenoside has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Scuteamoenoside has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Scuteamoenoside has also been found to inhibit the expression of inflammatory mediators, such as COX-2 and iNOS. In addition, scuteamoenoside has been found to induce apoptosis in cancer cells and inhibit tumor growth. Scuteamoenoside has also been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.

Advantages and Limitations for Lab Experiments

Scuteamoenoside has several advantages for lab experiments. It is a natural compound that can be easily extracted from the roots of Scutellaria baicalensis or synthesized through chemical methods. Scuteamoenoside is also relatively stable and can be stored for long periods. However, scuteamoenoside has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. In addition, scuteamoenoside can be expensive to obtain, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of scuteamoenoside. One direction is to investigate the potential of scuteamoenoside as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of scuteamoenoside in more detail, including its effects on various signaling pathways and cellular processes. Finally, future studies could focus on developing more efficient methods for synthesizing scuteamoenoside and improving its solubility in water.

Synthesis Methods

Scuteamoenoside can be synthesized through various methods, including extraction from the roots of Scutellaria baicalensis or chemical synthesis. The chemical synthesis method involves the use of various reagents, including acetic anhydride, pyridine, and sodium acetate. The yield of scuteamoenoside obtained through chemical synthesis is generally higher than that obtained through extraction.

properties

CAS RN

123914-35-2

Product Name

Scuteamoenoside

Molecular Formula

C22H24O11

Molecular Weight

464.4 g/mol

IUPAC Name

(2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1

InChI Key

KOBUGDLTCAJTND-DOARKGTESA-N

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O

Other CAS RN

123914-35-2

synonyms

2',5,6'-trihydroxy-7-methoxy-flavanone-2'-O-beta-glucopyranoside
scuteamoenoside

Origin of Product

United States

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